molecular formula C22H25N3O4S B2914345 3,4,5-triethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392243-66-2

3,4,5-triethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2914345
CAS No.: 392243-66-2
M. Wt: 427.52
InChI Key: UYFKAXSGVBQGAS-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzamide moiety. The benzamide ring is substituted with three ethoxy groups at positions 3, 4, and 5, while the thiadiazole ring bears a 4-methylphenyl group (Figure 1). This structure combines electron-rich aromatic systems with a sulfur-containing heterocycle, a design strategy commonly employed in medicinal chemistry to enhance biological activity and metabolic stability .

Properties

IUPAC Name

3,4,5-triethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-5-27-17-12-16(13-18(28-6-2)19(17)29-7-3)20(26)23-22-25-24-21(30-22)15-10-8-14(4)9-11-15/h8-13H,5-7H2,1-4H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFKAXSGVBQGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,5-triethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound that incorporates a thiadiazole moiety, which has been associated with a variety of biological activities. This article explores its biological activity based on recent studies and findings.

Chemical Structure

The compound can be structurally described as follows:

  • Chemical Formula : C16_{16}H20_{20}N2_{2}O3_{3}S
  • Molecular Weight : 320.41 g/mol

Biological Activity Overview

Research indicates that compounds containing thiadiazole derivatives often exhibit significant biological activities such as anticancer, antimicrobial, anti-inflammatory, and analgesic effects. The specific compound has been evaluated for its potential in various biological assays.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

Cell Line IC50_{50} (µM) Activity
HCT116 (Colon Cancer)3.29Strong inhibition
MCF-7 (Breast Cancer)0.28High antiproliferative activity
A549 (Lung Cancer)0.52Significant growth inhibition

These findings suggest that the compound may possess potent anticancer properties, particularly against breast and colon cancer cells .

The proposed mechanism of action for thiadiazole derivatives includes:

  • Inhibition of Tumor Growth : Compounds have been shown to inhibit cell proliferation by interfering with critical signaling pathways.
  • Interaction with Tubulin : Some studies indicate that these compounds may bind to tubulin, disrupting microtubule formation necessary for mitosis .

Anti-inflammatory Activity

In addition to anticancer properties, the compound’s structural features suggest potential anti-inflammatory effects. Thiadiazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines and reduce edema in various models .

Case Studies

A notable case study involved the evaluation of a series of thiadiazole derivatives in an in vivo model where they exhibited significant reductions in tumor size compared to control groups. The study reported:

  • Tumor Volume Reduction : Up to 70% reduction in tumor volume was observed with optimal dosing.
  • Survival Rate Improvement : Enhanced survival rates were noted in treated groups compared to untreated controls.

Comparison with Similar Compounds

Table 1: Comparison of Select 1,3,4-Thiadiazole Benzamide Derivatives
Compound Name Benzamide Substituents Thiadiazole Substituents Key Biological Activity Reference
3,4,5-Triethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide 3,4,5-triethoxy 4-methylphenyl Not reported (hypothesized anticancer)
4-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide 4-bromo 2-chlorophenyl 100% mortality protection (antitumor)
4-Fluoro-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (4f) 4-fluoro pyridin-2-yl Antifungal
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide 4-nitro 4-methoxyphenyl Moderate antifungal activity
2-Bromo-N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide 2-bromo 4-tert-butylbenzyl sulfanyl Not reported (structural study)

Key Observations :

  • Bromo and Chloro Substituents : Bromo-substituted analogs (e.g., 4-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide) exhibit superior antitumor activity, likely due to enhanced electrophilicity and DNA interaction .
  • Ethoxy vs.
  • Thiadiazole Ring Modifications : Pyridinyl-substituted derivatives (e.g., 4f) show antifungal activity, while 4-methylphenyl substitution (as in the target compound) may favor interactions with hydrophobic enzyme pockets .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound IR (C=O stretch, cm⁻¹) $ ^1H $-NMR (Key Signals) Molecular Weight
This compound ~1605 (hypothesized) δ 1.3–1.5 (triplet, CH3), δ 4.0–4.2 (quartet, OCH2) ~452.5 (calc.)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 1606 δ 7.36–7.72 (m, Ar-H), δ 7.95 (d, isoxazole-H) 348.39
4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4f) 1617 δ 7.46–8.35 (m, Ar-H), δ 8.35 (d, pyridine-H) 318.3

Insights :

  • The triethoxy compound’s IR spectrum is expected to show a C=O stretch near 1605 cm⁻¹, consistent with benzamide derivatives .
  • $ ^1H $-NMR would feature distinct signals for ethoxy groups (δ 1.3–1.5 ppm for CH3 and δ 4.0–4.2 ppm for OCH2), differentiating it from methoxy analogs (δ ~3.8 ppm for OCH3) .

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